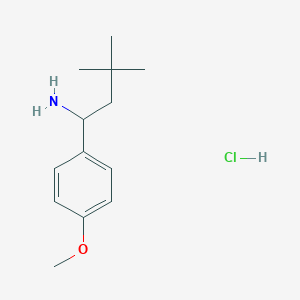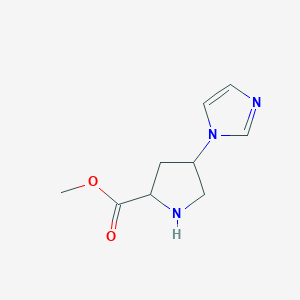
3-((tetrahydro-2H-pyran-4-yl)oxy)pyrrolidine hydrochloride
Descripción general
Descripción
3-((Tetrahydro-2H-pyran-4-yl)oxy)pyrrolidine hydrochloride (THPOH) is a cyclic amine derivative that has been used in various scientific applications, including drug discovery, chemical synthesis, and biochemistry. THPOH has been studied for its biochemical and physiological effects and has been found to be an effective tool for laboratory experiments.
Aplicaciones Científicas De Investigación
3-((tetrahydro-2H-pyran-4-yl)oxy)pyrrolidine hydrochloride has been used in a wide range of scientific research applications, including drug discovery, chemical synthesis, and biochemistry. In drug discovery, this compound has been used to identify novel drug targets, as well as to study the structure-activity relationships of existing drugs. In chemical synthesis, this compound has been used to synthesize various compounds, including peptides, nucleotides, and carbohydrates. In biochemistry, this compound has been used to study the structure and function of proteins and other biomolecules.
Mecanismo De Acción
Target of Action
Similar compounds have been identified as inhibitors of alk5, a type of kinase
Mode of Action
It’s known that similar compounds interact with their targets, such as kinases, by inhibiting their autophosphorylation . This interaction disrupts the normal functioning of the target, leading to changes in cellular processes.
Biochemical Pathways
Related compounds have been shown to affect pathways involving kinases like alk5 . These pathways play crucial roles in various cellular processes, including cell growth and differentiation. The downstream effects of these disruptions can vary widely, depending on the specific pathways and cells involved.
Result of Action
Similar compounds have been shown to inhibit the activity of certain kinases, leading to disruptions in cellular processes such as cell growth and differentiation .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-((tetrahydro-2H-pyran-4-yl)oxy)pyrrolidine hydrochloride has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of conditions. Additionally, it can be used to study a wide range of biochemical and physiological processes. However, this compound also has some limitations. It is not very soluble in water, and it has a short half-life, which limits its use in long-term experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 3-((tetrahydro-2H-pyran-4-yl)oxy)pyrrolidine hydrochloride. It could be used to develop more effective drugs for the treatment of various diseases, such as cancer, diabetes, and cardiovascular disease. Additionally, it could be used to study the structure and function of proteins and other biomolecules, as well as to develop new methods for chemical synthesis. Finally, it could be used to study the effects of environmental toxins on the body, as well as to screen for novel drug targets.
Propiedades
IUPAC Name |
3-(oxan-4-yloxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-4-10-7-9(1)12-8-2-5-11-6-3-8;/h8-10H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKXVDXKHZZILF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















